molecular formula C7H5ClF3NS B1586717 3-Chloro-4-(trifluoromethylthio)aniline CAS No. 64628-74-6

3-Chloro-4-(trifluoromethylthio)aniline

Cat. No.: B1586717
CAS No.: 64628-74-6
M. Wt: 227.64 g/mol
InChI Key: BLOPJEJSRKMVSU-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethylthio)aniline is an organic compound with the molecular formula C7H5ClF3NS. It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by chlorine and trifluoromethylthio groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethylthio)aniline typically involves the reaction of 3-chloroaniline with trifluoromethylthiolating agents. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethylthio)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as iron powder or tin(II) chloride in acidic conditions are used.

Major Products Formed

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines from nitro derivatives.

Scientific Research Applications

Synthesis Example

One notable synthesis method involves the reaction of 2-chloro-4-aminophenol with perfluoromethyl vinyl ether in the presence of a base like potassium hydroxide, followed by further reactions to obtain various derivatives .

Pharmaceutical Applications

3-Chloro-4-(trifluoromethylthio)aniline has been explored for its potential as a pharmaceutical intermediate due to its unique structural features that influence biological activity. Some key applications include:

  • Antimicrobial Agents : Its derivatives have shown promise as antimicrobial agents, with studies indicating effectiveness against various bacterial strains.
  • Inhibitors in Enzyme Activity : The compound has been investigated for its inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD10), which is significant in steroid metabolism .

Agrochemical Applications

In the agricultural sector, this compound is being researched for its potential use in developing new herbicides and pesticides. Its trifluoromethylthio group enhances biological activity and selectivity against target pests while reducing toxicity to non-target organisms.

Toxicological Studies

Research has indicated that this compound possesses acute toxicity, being harmful upon inhalation or skin contact. Safety data sheets classify it as an irritant and recommend protective measures during handling . Understanding its toxicological profile is crucial for safe application in both laboratory and field settings.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) was analyzed to optimize efficacy while minimizing toxicity.
  • Enzyme Inhibition : Research highlighted the compound's role as an inhibitor of 17β-HSD10, suggesting potential therapeutic applications in conditions related to steroid metabolism disorders .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethylthio)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)aniline
  • 3-Chloro-4-(methylthio)aniline
  • 4-(Trifluoromethylthio)benzylamine

Uniqueness

3-Chloro-4-(trifluoromethylthio)aniline is unique due to the presence of both chlorine and trifluoromethylthio groups, which impart distinct chemical and physical properties. The trifluoromethylthio group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Biological Activity

3-Chloro-4-(trifluoromethylthio)aniline is an organic compound recognized for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₅ClF₃NS
  • Molecular Weight : 227.63 g/mol
  • Structure : The compound features a chloro group and a trifluoromethylthio group attached to an aniline structure, which significantly influences its reactivity and biological properties.

Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound has antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents .
  • Cytotoxicity : Research has shown that it possesses cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in modulating biological pathways relevant to disease processes .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : It may bind to active sites of enzymes, altering their activity. For instance, it has shown potential as an inhibitor of cytokinin oxidase/dehydrogenase (CKX), which plays a role in plant growth regulation .
  • Cell Signaling Pathways : The compound may influence various cell signaling pathways, affecting gene expression and cellular metabolism.

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    • A study demonstrated that this compound induced apoptosis in human cancer cell lines, with IC50 values indicating significant potency against specific types of cancer .
  • Antimicrobial Activity :
    • In vitro tests revealed that the compound exhibited considerable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development .
  • Enzyme Inhibition Studies :
    • Research highlighted the compound's efficacy as a CKX inhibitor, with comparative studies showing enhanced plant growth parameters when applied to rice seedlings under stress conditions. This suggests agricultural applications in improving crop resilience .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructure FeaturesUnique Attributes
3-Chloro-4-methylthioanilineContains a methylthio groupLess toxic; used in similar applications
4-Chloro-3-(trifluoromethylthio)anilineTrifluoromethylthio group at different positionDifferent biological activity profile
2-Chloro-5-(trifluoromethylthio)anilineDifferent positioning of chloro and trifluoromethylthio groupsVarying reactivity in nucleophilic substitution

Safety and Toxicology

Despite its promising biological activities, this compound is classified as an acute toxic substance and an irritant. Safety data sheets recommend handling it with care due to its potential health hazards .

Properties

IUPAC Name

3-chloro-4-(trifluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NS/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOPJEJSRKMVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371547
Record name 3-Chloro-4-(trifluoromethylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64628-74-6
Record name 3-Chloro-4-[(trifluoromethyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64628-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(trifluoromethylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64628-74-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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